molecular formula C9H8BrF3O2 B13609903 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol

Cat. No.: B13609903
M. Wt: 285.06 g/mol
InChI Key: FQHBAPWWGJTMNQ-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl groups attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps, starting with the appropriate benzyl alcohol derivative. The reaction conditions often involve the use of N-bromosuccinimide (NBS) for bromination and a suitable trifluoromethylating agent under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to increased bioavailability and efficacy in biological systems . The bromine and methoxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for various scientific and industrial applications .

Properties

Molecular Formula

C9H8BrF3O2

Molecular Weight

285.06 g/mol

IUPAC Name

1-(4-bromo-2-methoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-4-5(10)2-3-6(7)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

FQHBAPWWGJTMNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(C(F)(F)F)O

Origin of Product

United States

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